2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H13NO2·HCl. It is a derivative of benzazepine, a bicyclic compound consisting of a benzene ring fused to an azepine ring.
Mechanism of Action
Target of Action
The primary targets of 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride Similar compounds have been found to interact with d1 dopamine receptors and nicotinic acetylcholine receptors . These receptors play crucial roles in neurotransmission, affecting various physiological processes such as mood regulation, reward, addiction, and muscle contraction.
Mode of Action
The exact mode of action of This compound Related compounds have been shown to act as antagonists at d1 dopamine receptors , inhibiting their function, and as agonists at nicotinic acetylcholine receptors , enhancing their function.
Biochemical Analysis
Biochemical Properties
It is known that benzazepine derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been studied for their potential in the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Cellular Effects
Related benzazepine derivatives have been found to inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels , which play a crucial role in maintaining the resting potential and regulating cellular excitability.
Molecular Mechanism
It is known that benzazepine derivatives can act as antagonists at dopamine receptors , suggesting that this compound may interact with these receptors or other related proteins.
Temporal Effects in Laboratory Settings
It is known that benzazepine derivatives can be synthesized via a process involving initial hydroformylation followed by reductive amination .
Dosage Effects in Animal Models
It is known that related benzazepine derivatives were found to be relatively toxic to mice .
Metabolic Pathways
It is known that benzazepine derivatives can be involved in various metabolic processes .
Transport and Distribution
It is known that benzazepine derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that benzazepine derivatives can interact with various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . Another method includes the acylation of commercially available 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers. the general principles of the synthetic routes mentioned above are applied on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine hydrochloride: Used in the preparation of varenicline, a smoking cessation aid.
3-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid:
Uniqueness
2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride is unique due to its specific structural features and the range of reactions it can undergo.
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)9-4-5-10-8(7-9)3-1-2-6-12-10;/h4-5,7,12H,1-3,6H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRGHKWQFXLEMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=C(C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2094153-95-2 |
Source
|
Record name | 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.